![molecular formula C14H18ClN3O3S B2430404 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1798660-53-3](/img/structure/B2430404.png)
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound “N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains a chlorophenyl group, a methoxypropyl group, a methylimidazole group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring suggests that the compound could exhibit aromaticity . The chlorophenyl, methoxypropyl, and sulfonamide groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
- Application : Researchers have explored PEA’s potential therapeutic applications, including treating mood disorders and attention deficit hyperactivity disorder (ADHD). N-(3-chlorophenethyl)-4-nitrobenzamide may play a role in modulating PEA-related pathways .
- Application : N-(3-chlorophenethyl)-4-nitrobenzamide’s chlorine substitution may contribute to its pharmacological properties, making it an interesting target for further exploration in drug design .
- Application : N-(3-chlorophenethyl)-4-nitrobenzamide’s nitro group could lead to innovative therapeutic agents, especially in antimicrobial therapy and cancer treatment .
- Application : The newly obtained bio-functional hybrid molecule has potential applications in drug discovery and development .
- Application : N-(3-chlorophenethyl)-4-nitrobenzamide could be used as a precursor for synthesizing 1,4-disubstituted-1,2,3-triazoles, which have diverse applications in materials science and bioconjugation .
Neuroscience and Pharmacology
Medicinal Chemistry
Nitro Group Chemistry
Hybrid Molecule Synthesis
Click Chemistry and Triazoles
Ibuprofen Derivatives
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)9-17-22(19,20)13-8-18(2)10-16-13/h4-8,10,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCRYNYODJXFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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